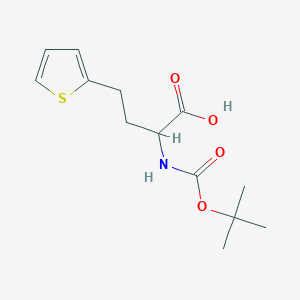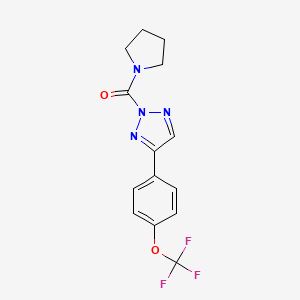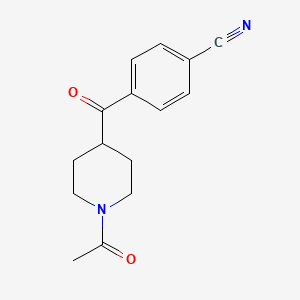![molecular formula C26H36O3Si B12636213 1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester is a complex organic compound It is a derivative of 1-Naphthaleneacetic acid, which is known for its applications in plant growth regulation
準備方法
The synthesis of 1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester involves several steps:
Starting Materials: The synthesis begins with 1-Naphthaleneacetic acid and appropriate silylating agents.
Silylation: The hydroxyl group of 1-Naphthaleneacetic acid is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Esterification: The protected acid is then esterified using ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Purification: The final product is purified using techniques like column chromatography to obtain the desired ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential as plant growth regulators and their effects on various biological processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It affects pathways related to cell growth, differentiation, and signal transduction, making it a valuable tool in research.
類似化合物との比較
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester can be compared with similar compounds like:
1-Naphthaleneacetic acid: A simpler analog used primarily as a plant growth regulator.
2-Naphthaleneacetic acid: Another analog with similar applications but different structural properties.
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating effects.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C26H36O3Si |
|---|---|
分子量 |
424.6 g/mol |
IUPAC名 |
ethyl 2-[6-[tert-butyl(dimethyl)silyl]oxy-1-phenyl-3,4-dihydro-2H-naphthalen-1-yl]acetate |
InChI |
InChI=1S/C26H36O3Si/c1-7-28-24(27)19-26(21-13-9-8-10-14-21)17-11-12-20-18-22(15-16-23(20)26)29-30(5,6)25(2,3)4/h8-10,13-16,18H,7,11-12,17,19H2,1-6H3 |
InChIキー |
VTKBFPHOFIBSQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)


![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)



![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
